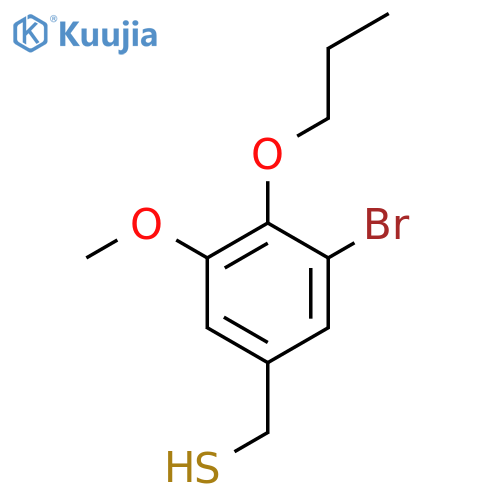Cas no 2172151-40-3 ((3-bromo-5-methoxy-4-propoxyphenyl)methanethiol)

2172151-40-3 structure
商品名:(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (3-bromo-5-methoxy-4-propoxyphenyl)methanethiol
- 2172151-40-3
- EN300-1288658
-
- インチ: 1S/C11H15BrO2S/c1-3-4-14-11-9(12)5-8(7-15)6-10(11)13-2/h5-6,15H,3-4,7H2,1-2H3
- InChIKey: CFLIDWWRFUUBND-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CS)=CC(=C1OCCC)OC
計算された属性
- せいみつぶんしりょう: 289.99761g/mol
- どういたいしつりょう: 289.99761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 19.5Ų
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288658-1.0g |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 1g |
$857.0 | 2023-05-24 | ||
| Enamine | EN300-1288658-0.05g |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 0.05g |
$719.0 | 2023-05-24 | ||
| Enamine | EN300-1288658-0.5g |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 0.5g |
$823.0 | 2023-05-24 | ||
| Enamine | EN300-1288658-10.0g |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 10g |
$3683.0 | 2023-05-24 | ||
| Enamine | EN300-1288658-250mg |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 250mg |
$708.0 | 2023-10-01 | ||
| Enamine | EN300-1288658-50mg |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 50mg |
$647.0 | 2023-10-01 | ||
| Enamine | EN300-1288658-5.0g |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 5g |
$2485.0 | 2023-05-24 | ||
| Enamine | EN300-1288658-2.5g |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 2.5g |
$1680.0 | 2023-05-24 | ||
| Enamine | EN300-1288658-0.25g |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 0.25g |
$789.0 | 2023-05-24 | ||
| Enamine | EN300-1288658-1000mg |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol |
2172151-40-3 | 1000mg |
$770.0 | 2023-10-01 |
(3-bromo-5-methoxy-4-propoxyphenyl)methanethiol 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
2172151-40-3 ((3-bromo-5-methoxy-4-propoxyphenyl)methanethiol) 関連製品
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
